molecular formula C11H22O7 B1676787 2,5,8,11,14-Pentaoxahexadecan-16-oic acid CAS No. 16024-66-1

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Cat. No.: B1676787
CAS No.: 16024-66-1
M. Wt: 266.29 g/mol
InChI Key: DDTZAHIJJCRGFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid typically involves the reaction of tetraethylene glycol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14-Pentaoxahexadecan-16-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,8,11,14-Pentaoxahexadecan-16-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid involves its ability to interact with various molecular targets through its ether linkages and carboxylic acid group. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which play a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11,14-Pentaoxahexadecan-16-oic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZAHIJJCRGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166842
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-66-1
Record name 3,6,9,12,15-Pentaoxahexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11,14-pentaoxahexadecan-16-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using tetraethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
Quantity
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7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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